Serelaxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

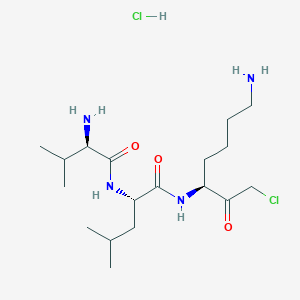

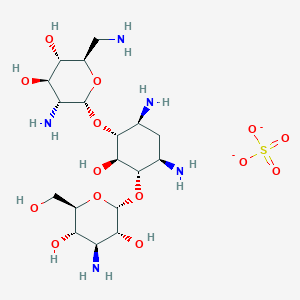

Serelaxin is a recombinant form of human relaxin-2, a hormone that plays a crucial role in pregnancy by mediating haemodynamic changes such as increased cardiac output and renal blood flow . It is primarily investigated for its potential therapeutic applications in treating acute heart failure due to its vasodilatory and organ-protective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Serelaxin is produced using recombinant DNA technology. The gene encoding human relaxin-2 is inserted into a suitable expression vector, which is then introduced into a host cell line (commonly E. coli or yeast). The host cells are cultured under specific conditions to express the relaxin-2 protein, which is subsequently purified through a series of chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, and the expressed protein is harvested and purified using advanced purification methods such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Serelaxin, being a peptide hormone, primarily undergoes enzymatic reactions rather than traditional chemical reactions. It can be subject to oxidation, reduction, and proteolytic cleavage.

Common Reagents and Conditions:

Oxidation: this compound can undergo oxidation in the presence of reactive oxygen species (ROS).

Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds in this compound.

Proteolytic Cleavage: Proteases such as trypsin and chymotrypsin can cleave this compound at specific peptide bonds.

Major Products Formed:

Oxidation: Oxidized this compound with altered disulfide bonds.

Reduction: Reduced this compound with broken disulfide bonds.

Proteolytic Cleavage: Smaller peptide fragments of this compound.

Aplicaciones Científicas De Investigación

Chemistry: Used as a model peptide for studying protein folding and stability.

Biology: Investigated for its role in reproductive biology and its effects on various physiological processes.

Mecanismo De Acción

Serelaxin exerts its effects by binding to the relaxin family peptide receptor 1 (RXFP1). This binding activates a signaling cascade involving the Gαs subunit of G protein-coupled receptors and adenylyl cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in vasodilation, increased renal blood flow, and reduced fibrosis . Additionally, this compound inhibits the production of collagen and promotes its breakdown, contributing to its anti-fibrotic effects .

Comparación Con Compuestos Similares

Relaxin-1: Another member of the relaxin family with similar but less potent effects compared to relaxin-2.

Relaxin-3: Primarily involved in neuropeptide signaling with distinct physiological roles.

Insulin-like Peptide 3 (INSL3): Shares structural similarities with relaxin but has different biological functions.

Uniqueness of Serelaxin: this compound is unique due to its potent vasodilatory and organ-protective effects, making it a promising therapeutic agent for acute heart failure and other conditions involving vascular dysfunction and fibrosis .

Propiedades

Key on ui mechanism of action |

Recombinant human relaxin inhibits contractions of the uterus and may play a role in timing of delivery. Relaxin works by simultaneously cutting collagen production and increasing collagen breakdown. |

|---|---|

Número CAS |

99489-94-8 |

Fórmula molecular |

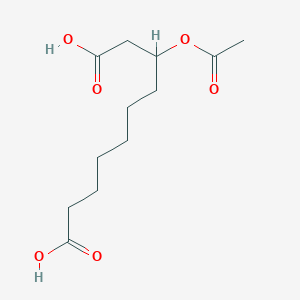

C256H408N74O74S8 |

Peso molecular |

5963 g/mol |

Nombre IUPAC |

(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,80S,83S,88R)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-88-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-68-(4-aminobutyl)-30-(3-amino-3-oxopropyl)-50-benzyl-33,39-bis[(2S)-butan-2-yl]-12,24,53,65-tetrakis(3-carbamimidamidopropyl)-15-(2-carboxyethyl)-42-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]-71-[(1R)-1-hydroxyethyl]-62-(hydroxymethyl)-83-(1H-imidazol-5-ylmethyl)-27,36,56-trimethyl-18,59-bis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,80-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-47-carboxylic acid |

InChI |

InChI=1S/C256H408N74O74S8/c1-32-128(20)198-246(396)286-135(27)207(357)326-199(129(21)33-2)248(398)321-180(210(360)279-106-189(343)289-161(79-88-405-30)221(371)315-177(111-334)239(389)329-202(137(29)337)250(400)312-171(232(382)317-178(112-335)251(401)402)98-141-103-277-148-57-41-39-55-145(141)148)114-408-412-118-184(252(403)404)322-230(380)168(95-138-52-36-35-37-53-138)308-215(365)154(63-50-86-274-255(267)268)291-203(353)132(24)283-226(376)164(91-121(6)7)307-238(388)176(110-333)314-216(366)155(64-51-87-275-256(269)270)293-213(363)151(59-43-46-82-258)301-249(399)201(136(28)336)330-242(392)181-115-409-411-117-183(319-217(367)150(58-42-45-81-257)294-233(383)173(101-186(262)340)303-206(356)133(25)284-225(375)163(90-120(4)5)302-205(355)134(26)285-236(386)174(108-331)316-229(379)169(96-139-65-67-143(338)68-66-139)309-227(377)165(92-122(8)9)305-218(368)156-70-75-187(341)287-156)241(391)320-182(240(390)311-172(99-142-104-271-119-281-142)235(385)323-195(125(14)15)243(393)280-107-190(344)290-181)116-410-407-113-179(209(359)278-105-188(342)288-149(61-48-84-272-253(263)264)212(362)295-159(72-77-192(347)348)220(370)306-167(94-124(12)13)234(384)325-196(126(16)17)244(394)299-153(62-49-85-273-254(265)266)211(361)282-131(23)204(354)292-157(224(374)327-198)69-74-185(261)339)318-228(378)166(93-123(10)11)304-214(364)152(60-44-47-83-259)300-247(397)200(130(22)34-3)328-245(395)197(127(18)19)324-223(373)160(73-78-193(349)350)297-219(369)158(71-76-191(345)346)296-222(372)162(80-89-406-31)298-231(381)170(97-140-102-276-147-56-40-38-54-144(140)147)310-237(387)175(109-332)313-208(358)146(260)100-194(351)352/h35-41,52-57,65-68,102-104,119-137,146,149-184,195-202,276-277,331-338H,32-34,42-51,58-64,69-101,105-118,257-260H2,1-31H3,(H2,261,339)(H2,262,340)(H,271,281)(H,278,359)(H,279,360)(H,280,393)(H,282,361)(H,283,376)(H,284,375)(H,285,386)(H,286,396)(H,287,341)(H,288,342)(H,289,343)(H,290,344)(H,291,353)(H,292,354)(H,293,363)(H,294,383)(H,295,362)(H,296,372)(H,297,369)(H,298,381)(H,299,394)(H,300,397)(H,301,399)(H,302,355)(H,303,356)(H,304,364)(H,305,368)(H,306,370)(H,307,388)(H,308,365)(H,309,377)(H,310,387)(H,311,390)(H,312,400)(H,313,358)(H,314,366)(H,315,371)(H,316,379)(H,317,382)(H,318,378)(H,319,367)(H,320,391)(H,321,398)(H,322,380)(H,323,385)(H,324,373)(H,325,384)(H,326,357)(H,327,374)(H,328,395)(H,329,389)(H,330,392)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,401,402)(H,403,404)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t128-,129-,130-,131-,132-,133-,134-,135-,136+,137+,146-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,195-,196-,197-,198-,199-,200-,201-,202-/m0/s1 |

Clave InChI |

DTLOVISJEFBXLX-REAFJZEQSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)[C@@H](C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCC(=O)N7)[C@@H](C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)O |

SMILES canónico |

CCC(C)C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(C)C)NC(=O)C7CCC(=O)N7)C(C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CO)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)

![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)